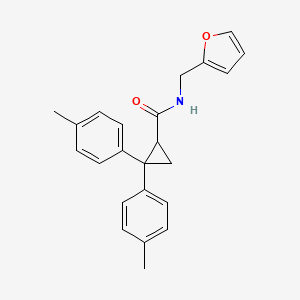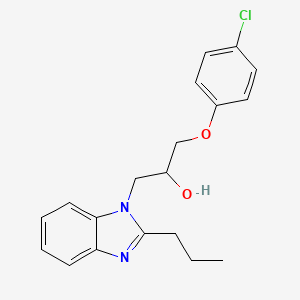
N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, also known as FMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPC is a cyclopropane-containing compound that has been found to exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties. In
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research has been in the field of cancer treatment. N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and proliferation. N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of key enzymes and pathways involved in cancer cell survival. Additionally, N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide in lab experiments is its potent anticancer activity against a range of cancer cell lines. Additionally, N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide in lab experiments is its relatively complex synthesis method, which may make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are numerous future directions for research on N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide. One area of research could be the development of new and more efficient synthesis methods for N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide. Additionally, further studies could be conducted to explore the potential applications of N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide in the development of new anticancer, antifungal, and antibacterial agents. Finally, the mechanism of action of N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide could be further elucidated to better understand how it inhibits cancer cell growth and proliferation.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide involves a multistep process that begins with the reaction of 2-furylmethylamine with 4-methylbenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to produce the corresponding amine. The amine is then reacted with cyclopropanecarboxylic acid chloride in the presence of triethylamine to yield N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-16-5-9-18(10-6-16)23(19-11-7-17(2)8-12-19)14-21(23)22(25)24-15-20-4-3-13-26-20/h3-13,21H,14-15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXKOPDSSHSZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4988011.png)

![N-benzyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4988023.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)
![ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4988060.png)
![(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine](/img/structure/B4988066.png)
![(1R*,5S*)-6-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4988068.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4988073.png)
![3-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4988086.png)
![2-[4-methyl-1-(4-methylphenyl)-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B4988092.png)
![2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4988100.png)
![2-{4-[(2-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4988106.png)